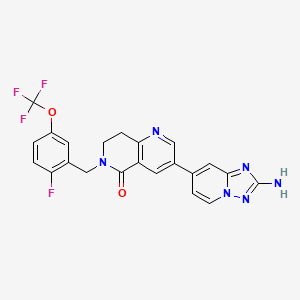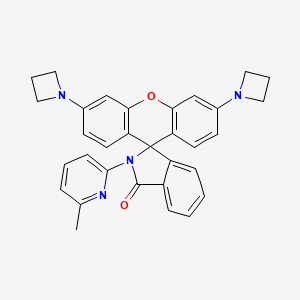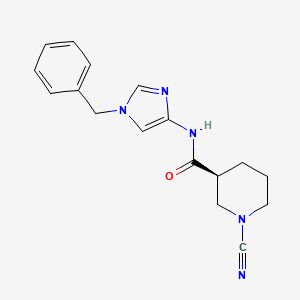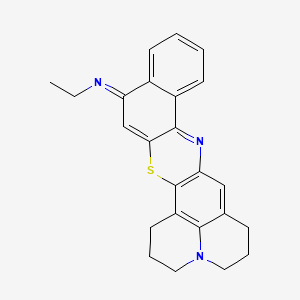
Photoacoustic contrast agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photoacoustic contrast agent-1 is a compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and structures. Photoacoustic imaging relies on the photoacoustic effect, where absorbed optical energy is converted into acoustic signals, providing high-resolution images of tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of photoacoustic contrast agent-1 involves several steps, including the preparation of the core structure and the attachment of functional groups that enhance its photoacoustic properties. The core structure is typically synthesized using organic synthesis techniques, involving reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated systems and quality control measures ensures consistency and reproducibility in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Photoacoustic contrast agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its photoacoustic properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the core structure.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced photoacoustic properties, such as increased absorption in the near-infrared region and improved stability in biological environments.
Wissenschaftliche Forschungsanwendungen
Photoacoustic contrast agent-1 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the photoacoustic effect and develop new contrast agents with improved properties.
Biology: Employed in imaging studies to visualize biological tissues, track cellular processes, and monitor the distribution of biomolecules.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Applied in the development of new imaging technologies and devices for medical and research purposes.
Wirkmechanismus
The mechanism of action of photoacoustic contrast agent-1 involves the absorption of optical energy, typically in the near-infrared region, and the subsequent conversion of this energy into acoustic signals. The compound’s molecular structure allows it to efficiently absorb light and generate heat, leading to the expansion of surrounding tissues and the production of acoustic waves. These waves are then detected by ultrasound transducers to create high-resolution images.
Vergleich Mit ähnlichen Verbindungen
Photoacoustic contrast agent-1 is compared with other similar compounds, such as:
Gold Nanoparticles: Known for their strong optical absorption and biocompatibility, but may have limitations in terms of stability and cost.
Organic Dyes: Offer high absorption in the near-infrared region but may suffer from photobleaching and limited stability.
Semiconducting Polymeric Nanoparticles: Provide good optical properties and stability but may have challenges in terms of synthesis and functionalization.
This compound stands out due to its unique combination of high optical absorption, stability, and ease of functionalization, making it a versatile and effective contrast agent for photoacoustic imaging.
Conclusion
This compound is a valuable compound in the field of photoacoustic imaging, offering enhanced contrast and improved imaging capabilities. Its synthesis, chemical reactions, and applications in various scientific fields highlight its importance and potential for further development and use in advanced imaging technologies.
Eigenschaften
Molekularformel |
C24H23N3S |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3S/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChI-Schlüssel |
JGWZURGVCHXFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


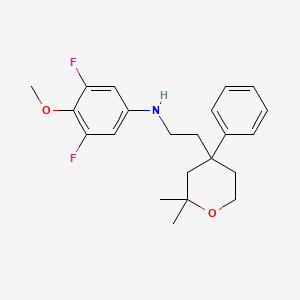
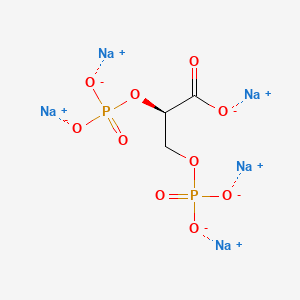
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
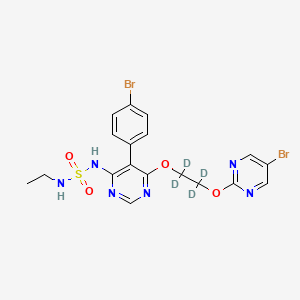
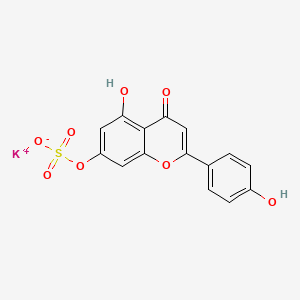

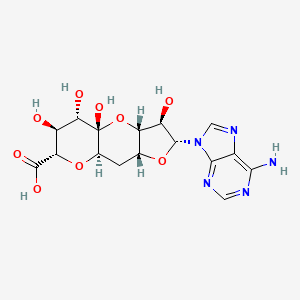

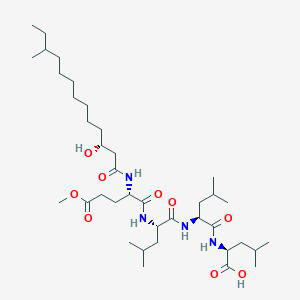
![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
